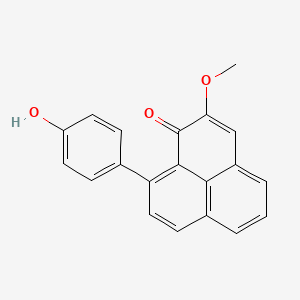

3-methoxy Prostaglandin F1alpha

Übersicht

Beschreibung

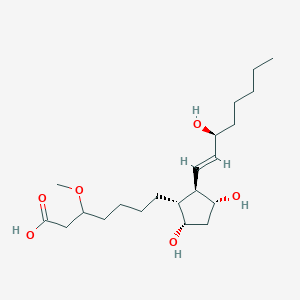

3-methoxy Prostaglandin F1α is a novel analog of PGF1α with a methoxy group in the 3-position of the upper side chain . It is a biochemical used in lipid biochemistry and cyclooxygenase pathway research .

Molecular Structure Analysis

The molecular formula of 3-methoxy Prostaglandin F1α is C21H38O6 . It has a formal name of 3-methoxy-9α,11α,15S-trihydroxy-prost-13Z-en-1-oic acid . The average mass is 386.523 Da and the monoisotopic mass is 386.266846 Da .It is soluble in DMF (>23 mg/ml), DMSO (>33 mg/ml), Ethanol (>100 mg/ml), and PBS (pH 7.2) (16.7 mg/ml) .

Wissenschaftliche Forschungsanwendungen

1. Biomarker in Primary Pulmonary Hypertension

Research has developed a bioluminescent immunoassay for 6-keto-prostaglandin F1alpha, a hydrolysis product of prostacyclin and an indicator for measuring prostacyclin levels. This assay is significant in diagnosing and monitoring primary pulmonary hypertension and pulmonary arterial hypertension associated with scleroderma (Desai et al., 2002).

2. Anti-Inflammatory Activity

3-Methoxy-catalposide, a compound related to prostaglandins, has demonstrated anti-inflammatory activity in macrophages stimulated by lipopolysaccharide. This suggests potential therapeutic applications in inflammation treatment (Ryu et al., 2017).

3. Role in Smooth Muscle and Platelet Functions

Isoprostaglandin F2α type-III, a variant of prostaglandin F2α, has been studied for its effects on human internal mammary arteries. This research illuminates its role in smooth muscle and platelet functions, particularly in clinical situations associated with oxidative stress (Cracowski et al., 2000).

4. Potential Treatment for Cognitive Disorders

A novel compound, 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502), exhibits affinity for the 5-HT6 receptor and is being explored as a treatment for cognitive disorders. Its high selectivity and preclinical efficacy highlight the importance of prostaglandin-related compounds in neuropharmacology (Nirogi et al., 2017).

5. Inhibition of Macrophage Inflammatory Protein-2 Release

Antithrombin III has been found to prevent concanavalin A-induced liver injury through the inhibition of macrophage inflammatory protein-2 release and the production of prostacyclin. This research could lead to new therapeutic strategies for liver diseases (Nakamura et al., 2002).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

3-methoxy Prostaglandin F1alpha is a novel analog of Prostaglandin F1alpha (PGF1alpha) . Prostaglandins are known to signal through G-protein-coupled, prostanoid-specific receptors . .

Biochemical Pathways

Prostaglandins, including PGF1alpha, are involved in a wide range of biological processes, from blood pressure homeostasis to inflammation and pain perception . They act as autocrine or paracrine signaling agents and most have relatively short half-lives .

Biochemische Analyse

Temporal Effects in Laboratory Settings

There is currently no information available on the temporal effects of 3-methoxy Prostaglandin F1alpha in laboratory settings . This would include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

There is currently no information available on the dosage effects of this compound in animal models . This would include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Eigenschaften

IUPAC Name |

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-3-methoxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O6/c1-3-4-5-8-15(22)11-12-18-17(19(23)14-20(18)24)10-7-6-9-16(27-2)13-21(25)26/h11-12,15-20,22-24H,3-10,13-14H2,1-2H3,(H,25,26)/b12-11+/t15-,16?,17+,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKBNBIEPZZFBF-XZFPMTPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCC(CC(=O)O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCC(CC(=O)O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

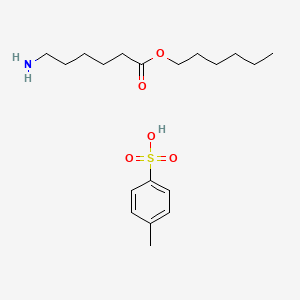

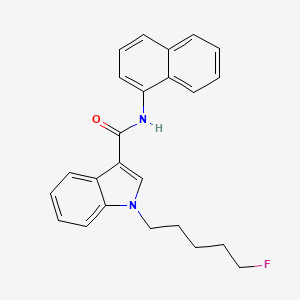

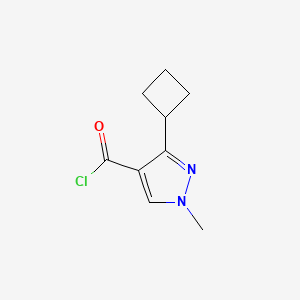

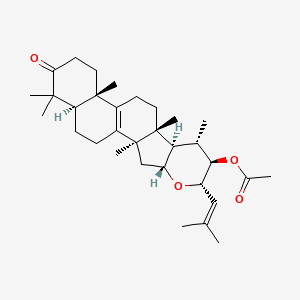

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

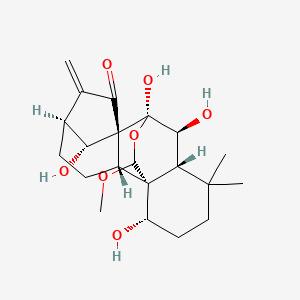

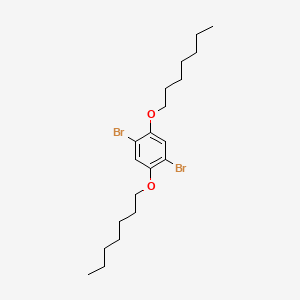

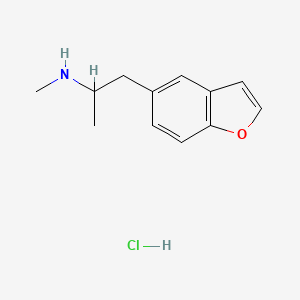

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-[1,4]dioxepino[6,5-b]pyridine](/img/structure/B592913.png)